molecular formula C2H10NO2PS2 B590316 O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt CAS No. 1329610-82-3

O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt

Cat. No. B590316
CAS RN: 1329610-82-3
M. Wt: 177.185
InChI Key: PPGORMGERPBFTJ-AWQJXPNKSA-N
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Description

“O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt” is a chemical compound with the molecular formula (13C)2H10NO2PS2 and a molecular weight of 177.2 . It is also known as Phosphorodithioic Acid O,O-Dimethyl Ester-13C2 Ammonium Salt . It is an isotope labelled metabolite of a mixed disulfide S- (N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .


Molecular Structure Analysis

The molecular structure of “this compound” is consistent with its formula, as confirmed by 1H-NMR and Mass Spectrometry .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It has a melting point of 138 - 140 °C . It is soluble in DMSO and Methanol . The compound should be stored in an inert gas atmosphere at -20° C .

Scientific Research Applications

1. Structural Analysis and Molecular Characterization

  • Research conducted by Bingham et al. (2005) on Triethyl ammonium salts of O,O′-bis(p-tolyl)dithiophosphate demonstrated their molecular structure determination using various spectroscopic methods. These findings contribute to a deeper understanding of such compounds' molecular configurations (Bingham et al., 2005).

2. Antimicrobial and Fluorescence Properties

  • A 2020 study by Rastogi et al. explored the antimicrobial activity and fluorescence behavior of ammonium salt of diisopropyl dithiophosphate. This research highlighted its potential applications in bioactive materials and fluorescence studies (Rastogi et al., 2020).

3. Redox Activity in Biochemical Processes

  • Ishkaeva et al. (2021) studied the redox conversions of reduced and oxidized glutathione induced by O,O-diorganyl dithiophosphate. Their findings revealed its role as a redox modifier in biochemical processes, showing its potential in biomedical applications (Ishkaeva et al., 2021).

4. Application in Nanotechnology and Material Science

  • Drake et al. (2005) conducted research on the X-ray structure of the triethyl ammonium salt of O,O′-bis(o-tolyl)dithiophosphate. Such structural insights are crucial in nanotechnology and material science for the development of new materials (Drake et al., 2005).

5. Biocidal Properties in Antimicrobial Coatings

  • Liu et al. (2013) studied quaternary ammonium salts in antimicrobial coatings. Their research showed the potential of such compounds in biocidal applications, particularly in healthcare and sanitary products (Liu et al., 2013).

properties

IUPAC Name

azane;di((113C)methoxy)-sulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGORMGERPBFTJ-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)S.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OP(=S)(O[13CH3])S.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10NO2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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